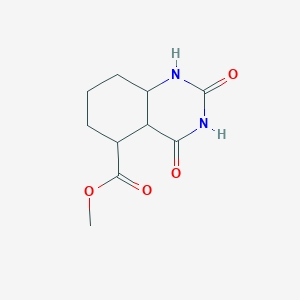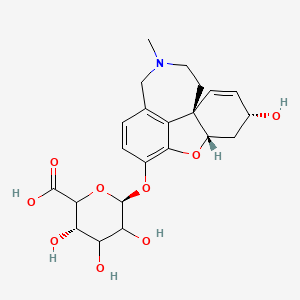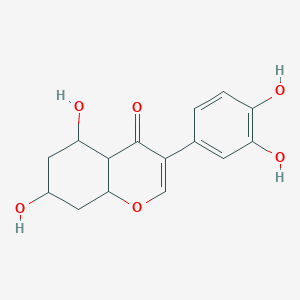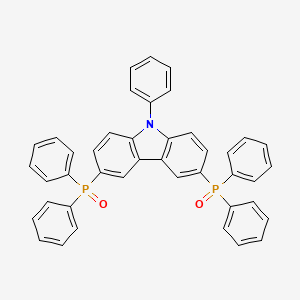
methyl 1-amino-4-isobutyl-2-methyl-1H-imidazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-amino-4-isobutyl-2-methyl-1H-imidazole-5-carboxylate is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-amino-4-isobutyl-2-methyl-1H-imidazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of an amido-nitrile with a suitable reagent under mild conditions to form the imidazole ring . The reaction conditions are often mild enough to tolerate various functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions would be optimized for cost-effectiveness and yield. The process might include steps such as refluxing the reaction mixture, followed by purification techniques like crystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-amino-4-isobutyl-2-methyl-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative .
Scientific Research Applications
Methyl 1-amino-4-isobutyl-2-methyl-1H-imidazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism by which methyl 1-amino-4-isobutyl-2-methyl-1H-imidazole-5-carboxylate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may act by binding to these targets and modulating their activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate: Similar structure but with an ethyl group instead of a methyl group.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Similar functional groups but with an indole ring instead of an imidazole ring.
Uniqueness
Methyl 1-amino-4-isobutyl-2-methyl-1H-imidazole-5-carboxylate is unique due to its specific substitution pattern on the imidazole ring. This unique structure can confer distinct chemical and biological properties, making it valuable for specific applications .
Properties
CAS No. |
1150617-79-0 |
|---|---|
Molecular Formula |
C10H17N3O2 |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
methyl 3-amino-2-methyl-5-(2-methylpropyl)imidazole-4-carboxylate |
InChI |
InChI=1S/C10H17N3O2/c1-6(2)5-8-9(10(14)15-4)13(11)7(3)12-8/h6H,5,11H2,1-4H3 |
InChI Key |
GGAQTHYIYGBTGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(N1N)C(=O)OC)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















